Mono-3-hydroxybutyl phthalate
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Overview
Description
Mono(3-hydroxybutyl)phthalate (MHBP) is an organic compound belonging to the class of benzoic acid esters. It is a derivative of benzoic acid and is known for its polar nature, which makes it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-hydroxybutyl)phthalate typically involves the esterification of phthalic anhydride with 3-hydroxybutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of Mono(3-hydroxybutyl)phthalate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Mono(3-hydroxybutyl)phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phthalates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phthalic acid derivatives, alcohol derivatives, and substituted phthalates .
Scientific Research Applications
Mono(3-hydroxybutyl)phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and coatings due to its plasticizing properties.
Mechanism of Action
The mechanism of action of Mono(3-hydroxybutyl)phthalate involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, influencing cellular processes such as gene expression and signal transduction. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the endocrine system and metabolic pathways .
Comparison with Similar Compounds
Mono(3-hydroxybutyl)phthalate can be compared with other similar compounds such as:
Di(2-ethylhexyl)phthalate (DEHP): Both are phthalate esters used as plasticizers, but DEHP is more commonly used in industrial applications.
Diisononyl phthalate (DINP): Similar in function, but DINP has a different chemical structure and is used in different applications.
Bis(2-ethylhexyl)terephthalate (DEHTP): A non-phthalate alternative with similar plasticizing properties but different environmental and health impacts.
Mono(3-hydroxybutyl)phthalate stands out due to its specific chemical structure and properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
CTDCWBUTXCPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
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